4-(3-Bromopropyl)pyridine hydrobromide
Description
The exact mass of the compound 4-(3-Bromopropyl)pyridine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-Bromopropyl)pyridine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromopropyl)pyridine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(3-bromopropyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-1-2-8-3-6-10-7-4-8;/h3-4,6-7H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVISLVDOBRHPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508769 | |
| Record name | 4-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64262-18-6 | |
| Record name | 4-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10508769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-bromopropyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(3-Bromopropyl)pyridine: A Comparative Analysis of the Hydrobromide Salt and Free Base Forms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the precise understanding and selection of starting materials and intermediates are paramount to the success of a research program. Among the myriad of heterocyclic building blocks, 4-(3-Bromopropyl)pyridine stands out as a versatile synthon, frequently employed as a linker or precursor in the creation of complex molecular architectures.[1][2] This guide provides an in-depth technical exploration of 4-(3-Bromopropyl)pyridine, offering a detailed comparative analysis of its hydrobromide salt and free base forms. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the underlying chemical principles and practical insights to empower researchers in their experimental design and execution.
Unveiling the Duality: An Introduction to 4-(3-Bromopropyl)pyridine and its Salt Form
4-(3-Bromopropyl)pyridine is a substituted pyridine derivative featuring a reactive bromopropyl side chain at the 4-position of the pyridine ring. This bifunctional nature, possessing both a nucleophilic pyridine nitrogen and an electrophilic alkyl bromide, makes it a valuable tool in organic synthesis.[3] The compound can exist in two primary forms: the neutral "free base" and its protonated "hydrobromide salt." The choice between these two forms is not trivial and has significant implications for storage, handling, reactivity, and solubility.[4] Understanding the fundamental structural and chemical differences is therefore crucial for any scientist working with this reagent.
The Molecular Architecture: A Tale of Two Structures
The core difference between the free base and the hydrobromide salt lies in the protonation state of the pyridine nitrogen atom. This seemingly simple addition of a proton and a bromide counter-ion induces significant changes in the molecule's electronic distribution, geometry, and intermolecular interactions.
4-(3-Bromopropyl)pyridine Free Base: A Nucleophilic Heterocycle
In its free base form, the nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This lone pair confers basic and nucleophilic properties to the molecule.[5] The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom.
Key Structural Features:
-
Pyridine Ring: The C-N and C-C bond lengths within the pyridine ring are intermediate between single and double bonds, characteristic of its aromatic nature.
-
Bromopropyl Chain: The propyl chain has a flexible conformation, and the carbon-bromine bond is the primary site for nucleophilic substitution reactions.
4-(3-Bromopropyl)pyridine Hydrobromide: A Stable Pyridinium Salt
The hydrobromide salt is formed by the reaction of the free base with hydrobromic acid (HBr). The lone pair on the pyridine nitrogen acts as a Brønsted-Lowry base, accepting a proton from HBr to form a pyridinium cation, with the bromide ion acting as the counter-ion.[6]
Key Structural Changes Upon Protonation:
-
Charge Distribution: The positive charge is formally localized on the nitrogen atom, but is delocalized across the aromatic ring through resonance, increasing the electrophilicity of the ring.
-
Bond Angles and Lengths: Protonation of the nitrogen atom leads to changes in the bond angles and lengths within the pyridine ring. Theoretical studies on pyridine protonation suggest a slight increase in the C-N-C bond angle and a shortening of the C-N bonds, reflecting a greater degree of double bond character.[7][8] The N-H bond is formed, and the bromide ion is associated with the pyridinium cation through ionic and hydrogen bonding interactions.[9]
-
Aromaticity: While the fundamental aromatic character of the pyridine ring is retained, protonation can slightly alter the aromaticity. Some studies suggest a slight decrease in aromaticity upon protonation due to the perturbation of the π-electron system.[5]
Caption: Formation of 4-(3-Bromopropyl)pyridine Hydrobromide.
A Comparative Analysis of Physicochemical Properties
The structural differences between the free base and the hydrobromide salt manifest in their distinct physicochemical properties, which are critical for practical applications in the laboratory and in industrial settings.
| Property | 4-(3-Bromopropyl)pyridine (Free Base) | 4-(3-Bromopropyl)pyridine Hydrobromide | Rationale for Difference |
| Molecular Formula | C₈H₁₀BrN[10] | C₈H₁₁Br₂N[11] | Addition of HBr to the free base. |
| Molecular Weight | 200.08 g/mol [10] | 280.99 g/mol [11] | The mass of HBr is added to the free base. |
| Appearance | Typically a liquid or low-melting solid | Crystalline solid[6] | The ionic nature of the salt leads to a more ordered crystal lattice and a higher melting point. |
| Melting Point | Lower (variable, may be an oil at RT) | Higher (typically in the range of 130-140 °C) | Stronger ionic and hydrogen bonding interactions in the salt require more energy to break the crystal lattice. |
| pKa (of conjugate acid) | ~5.6 (estimated based on 4-propylpyridine)[7] | Not applicable | The pKa refers to the equilibrium between the free base and its conjugate acid (the pyridinium ion). |
| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF).[12] Sparingly soluble in water. | Soluble in polar protic solvents like water and alcohols. Generally insoluble in nonpolar organic solvents.[4] | The ionic nature of the salt makes it more soluble in polar solvents that can solvate the ions, while the neutral free base is more compatible with organic solvents. |
| Stability & Handling | Can be less stable over long-term storage, potentially susceptible to oxidation or polymerization.[4] | Generally more stable and less prone to degradation, making it easier to handle and store as a solid.[6] | The protonated nitrogen in the salt is less nucleophilic and less susceptible to oxidation. The solid nature of the salt also contributes to its stability. |
Experimental Protocols: Interconversion of the Free Base and Hydrobromide Salt
The ability to readily interconvert between the free base and the hydrobromide salt is a key aspect of working with 4-(3-Bromopropyl)pyridine. The choice of which form to use will often depend on the specific reaction conditions.
Protocol for the Conversion of 4-(3-Bromopropyl)pyridine Free Base to its Hydrobromide Salt
This protocol describes the straightforward protonation of the free base to form the hydrobromide salt, which can then be isolated as a stable crystalline solid.
Materials:
-
4-(3-Bromopropyl)pyridine (free base)
-
Hydrobromic acid (48% aqueous solution)
-
Diethyl ether (or another suitable non-polar solvent for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 4-(3-Bromopropyl)pyridine free base in a minimal amount of a suitable solvent, such as diethyl ether.
-
Acidification: While stirring the solution in an ice bath, slowly add a stoichiometric amount (1 equivalent) of 48% hydrobromic acid dropwise.
-
Precipitation: The hydrobromide salt will precipitate out of the solution as a white or off-white solid.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the purified 4-(3-Bromopropyl)pyridine hydrobromide under vacuum to remove any residual solvent.
Protocol for the "Free-Basing" of 4-(3-Bromopropyl)pyridine Hydrobromide
This protocol details the neutralization of the hydrobromide salt to regenerate the free base, which is often necessary for reactions requiring the nucleophilic form of the pyridine.
Materials:
-
4-(3-Bromopropyl)pyridine hydrobromide
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a weak base like triethylamine (TEA)
-
Dichloromethane (DCM) or another suitable organic solvent for extraction
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution/Suspension: Suspend the 4-(3-Bromopropyl)pyridine hydrobromide in dichloromethane (DCM).
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate to the suspension in a separatory funnel. The amount of bicarbonate solution should be sufficient to neutralize the hydrobromic acid, which can be visually confirmed by the cessation of any effervescence (if a strong acid was present) and the dissolution of the solid salt into the organic layer. Alternatively, a weak organic base like triethylamine can be used.[4]
-
Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower organic layer (DCM) into a clean flask.
-
Back-Extraction (Optional): For a more complete extraction, the aqueous layer can be extracted a second time with a fresh portion of DCM.
-
Drying: Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the 4-(3-Bromopropyl)pyridine free base, which may be an oil or a low-melting solid.
Caption: Workflow for the Free-Basing of the Hydrobromide Salt.
Spectroscopic Characterization: Distinguishing the Free Base from the Salt
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the identity and purity of both the free base and the hydrobromide salt.
¹H and ¹³C NMR Spectroscopy
Protonation of the pyridine nitrogen has a significant effect on the chemical shifts of the protons and carbons in the pyridine ring.
-
¹H NMR: In the hydrobromide salt, the protons on the pyridine ring, particularly the α-protons (adjacent to the nitrogen), will be deshielded and shift downfield (to a higher ppm value) compared to the free base. This is due to the increased positive charge on the pyridinium ring. The N-H proton of the pyridinium ion will also be visible in the spectrum, often as a broad singlet.
-
¹³C NMR: Similarly, the carbon atoms in the pyridine ring of the hydrobromide salt will experience a downfield shift in the ¹³C NMR spectrum compared to the free base, with the α-carbons showing the most significant change.[13]
FTIR Spectroscopy
FTIR spectroscopy can also be used to differentiate between the two forms.
-
Free Base: The FTIR spectrum of the free base will show characteristic C-H and C=N stretching and bending vibrations of the pyridine ring.
-
Hydrobromide Salt: The spectrum of the hydrobromide salt will exhibit additional broad peaks in the region of 2500-3000 cm⁻¹, which are characteristic of the N-H stretching vibration in the pyridinium ion. The C-H and C=N vibrations of the ring will also be shifted due to the change in the electronic structure upon protonation.
Practical Applications in Drug Development and Organic Synthesis
The choice between using 4-(3-Bromopropyl)pyridine as a free base or a hydrobromide salt is often dictated by the specific application.
-
As a Nucleophile: When the nucleophilic character of the pyridine nitrogen is to be utilized, for example, in quaternization reactions, the free base form is required.
-
As an Electrophile: In reactions where the bromopropyl chain is the reactive site for nucleophilic substitution, either form can potentially be used. However, the free base is often preferred as the reaction conditions are typically basic, which would neutralize the salt anyway.
-
In Drug Design: 4-(3-Bromopropyl)pyridine is a common linker molecule in the synthesis of active pharmaceutical ingredients (APIs).[14][15] It can be used to connect a pharmacophore to a targeting moiety or to another part of the drug molecule.[1] The stability of the hydrobromide salt makes it an attractive form for storage and handling during the early stages of a multi-step synthesis.
-
Advantages of the Salt Form: The hydrobromide salt is often commercially available and preferred for its ease of handling as a stable, crystalline solid. This contrasts with the free base, which may be an oil and more difficult to weigh and dispense accurately, and potentially less stable over time.[4]
Conclusion: A Matter of Strategic Choice
References
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PrepChem.com. Preparation of pyridinium tribromide. [Link]
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PubChem. 4-Propylpyridine. [Link]
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- Al-Otaibi, J. S.; El-Azhary, A. A. Theoretical study on effects of hydrogen bonding on the ring stretching modes of pyridine. The Journal of Chemical Physics, 2009, 131(16), 164307.
- Li, Q.; et al. Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. RSC Advances, 2016, 6(84), 80894-80902.
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Reddit. Help with 4-Bromopyridine HCl. [Link]
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Reddit. How does protonation affect the aromaticity of pyridine? [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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- Wu, A. M.; Senter, P. D. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
- Donohoe, T. J.; et al. Ammonia Free Partial Reduction of Pyridinum Salts as a Versatile Route to Dihydropyridones. SciSpace, 2012.
- Bagley, M. C.; et al. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 2012, 8, 1443-1452.
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PubChemLite. 4-(3-bromopropyl)pyridine hydrobromide. [Link]
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The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
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Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]
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Reich, H. J. NMR Spectroscopy. [Link]
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Sciencemadness Discussion Board. Converting amino acid salts to freebase amino acids? [Link]
- Alas, M.; et al. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 2021, 64(5), 216-234.
- Google Patents. Synthetic method of 3-bromopyridine.
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ResearchGate. FTIR spectrum for Pyridine. [Link]
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NIST WebBook. Pyridine. [Link]
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SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
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Molecules. Non-Invasive Characterisation of Bromoil Prints by External Reflection FTIR Spectroscopy. [Link]
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PubChem. 3-(3-Bromopropyl)pyridine. [Link]
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An In-depth Technical Guide to 4-(3-Bromopropyl)pyridine and 4-(Bromomethyl)pyridine for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of synthetic chemistry and drug discovery, pyridine derivatives are indispensable scaffolds, prized for their roles in modulating the physicochemical and pharmacological properties of molecules.[1] Among the vast array of functionalized pyridines, 4-(3-Bromopropyl)pyridine and 4-(Bromomethyl)pyridine emerge as critical alkylating agents for introducing the 4-pyridyl moiety. While structurally similar, the seemingly minor difference—a single methylene versus a propylene linker—gives rise to profound distinctions in their reactivity, stability, and strategic application. This guide provides an in-depth analysis of these two reagents, elucidating the causal relationships between their structure and function. We will explore their physicochemical properties, comparative reactivity, and distinct applications, supported by detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.
Structural and Physicochemical Profile: The Foundation of Reactivity
The fundamental difference between these two molecules lies in the length of the alkyl chain separating the bromine atom from the pyridine ring. This structural variance dictates their physical properties and, more critically, their chemical behavior.
A summary of their key physicochemical properties is presented below for direct comparison.
| Property | 4-(Bromomethyl)pyridine | 4-(3-Bromopropyl)pyridine |
| Synonym | 4-Picolyl bromide | 3-(4-Pyridyl)propyl bromide |
| CAS Number | 54751-01-8 (free base)[2] | 40337-66-4[3] |
| 73870-24-3 (HBr salt)[4] | ||
| Molecular Formula | C₆H₆BrN[2] | C₈H₁₀BrN[3] |
| Molecular Weight | 172.02 g/mol [2] | 200.08 g/mol [3] |
| Appearance | White to light yellow powder (HBr salt)[5] | Clear Liquid |
| Melting Point | 189-192 °C (HBr salt)[6] | Not Applicable |
| Boiling Point | Not Available | 199-200 °C[7] |
| Stability | The free base is unstable; the hydrobromide (HBr) salt is stable and commonly used.[8][9] | Generally stable under normal conditions.[3] |
The most critical distinction from a practical standpoint is stability. 4-(Bromomethyl)pyridine free base is notoriously unstable and prone to self-oligomerization. For this reason, it is almost exclusively supplied and used as its hydrobromide salt, which is a stable, crystalline solid.[5][8] In contrast, 4-(3-Bromopropyl)pyridine is a more stable liquid that can be handled without the same precautions against self-reaction.
A Tale of Two Reactivities: Proximity and Electronic Effects
Both compounds function as alkylating agents via nucleophilic substitution, but their reaction mechanisms and rates are dramatically different. This divergence is a direct consequence of the bromine atom's proximity to the electron-withdrawing pyridine ring.
4-(Bromomethyl)pyridine: A Highly Reactive Benzylic-like Halide
The bromomethyl group is directly attached to the pyridine ring, placing the C-Br bond in a position analogous to a benzylic halide. The electronegative nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing inductive effect, polarizing the C-Br bond and making the methylene carbon highly electrophilic.[10][11]
This activation leads to several key reactivity characteristics:
-
High Reactivity: It readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and alcohols.[5][12]
-
SN1 and SN2 Character: The reaction can proceed through an SN2 mechanism. However, the proximity to the pyridine ring also allows for the stabilization of a potential carbocation intermediate, giving reactions some SN1 character, especially with weaker nucleophiles or in polar, protic solvents.
-
Versatility: This high reactivity makes it an efficient reagent for introducing the "pyridylmethyl" moiety, a common and valuable pharmacophore in drug design.[5][13]
4-(3-Bromopropyl)pyridine: A Classic Primary Alkyl Halide
In this molecule, the three-carbon propyl chain effectively insulates the C-Br bond from the electronic effects of the pyridine ring. Its reactivity profile is therefore much more aligned with a typical primary alkyl halide, such as 1-bromopropane.
Key characteristics include:
-
Moderate Reactivity: It is significantly less reactive than its bromomethyl counterpart. Reactions typically require more forcing conditions, such as elevated temperatures or stronger bases/nucleophiles.
-
Predominantly SN2 Mechanism: Due to the primary nature of the alkyl halide and the lack of significant carbocation stabilization, it reacts almost exclusively through a classic SN2 pathway.[14] This provides a high degree of predictability in its reactions.
-
Role as a Flexible Linker: Its primary utility lies in introducing the pyridine group via a flexible three-carbon tether. This is often crucial in drug design for optimizing ligand-receptor binding interactions where a specific distance and conformational flexibility are required.
Strategic Applications in Synthesis and Drug Development
The choice between these two reagents is a strategic one, dictated entirely by the synthetic goal.
4-(Bromomethyl)pyridine is the reagent of choice when:
-
Direct attachment of the pyridylmethyl group is desired. This motif is found in numerous pharmaceuticals, including anti-cancer and anti-inflammatory agents.[5][15]
-
High reactivity is needed for reactions with weak nucleophiles or when mild reaction conditions are a priority.
-
It is used as an intermediate in the synthesis of agrochemicals and in material science for creating polymers with specific thermal properties.[5][16]
4-(3-Bromopropyl)pyridine is selected when:
-
A flexible three-carbon linker is required. This is common in the development of enzyme inhibitors or receptor ligands where precise positioning of the pyridine ring is essential for biological activity.
-
A more controlled, predictable SN2 reaction is preferred, avoiding potential side reactions associated with highly reactive electrophiles.
-
Greater stability and ease of handling are advantageous for process scale-up and safety.[17]
Experimental Protocols: Synthesis of Key Reagents
A trustworthy protocol is a self-validating system. The following methodologies are grounded in established synthetic transformations.
Synthesis of 4-(Bromomethyl)pyridine Hydrobromide
This protocol describes the conversion of the corresponding alcohol to the alkyl bromide using phosphorus tribromide. The product is isolated as the stable HBr salt.[18]
Step-by-Step Methodology:
-
Salt Formation: Dissolve 4-pyridinemethanol (1.0 eq) in 48% aqueous hydrobromic acid.
-
Initial Reflux: Stir the solution at reflux for 4 hours.
-
Solvent Removal: Remove the water under reduced pressure (in vacuo) to yield a thick gum (4-(hydroxymethyl)pyridinium bromide).
-
Suspension: Suspend the resulting salt in a suitable solvent like chloroform.
-
Bromination: Add phosphorus tribromide (PBr₃, approx. 0.3 eq) to the suspension.
-
Second Reflux: Stir the mixture at reflux for approximately 4-5 hours.
-
Isolation: After cooling to room temperature, the white precipitate is collected by filtration.
-
Purification: Wash the collected solid with cold chloroform to afford pure 4-(bromomethyl)pyridine hydrobromide.[18]
Synthesis of 4-(3-Bromopropyl)pyridine
This synthesis involves the bromination of 3-(4-pyridyl)propan-1-ol, a common and reliable method for preparing primary alkyl bromides.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask containing 3-(4-pyridyl)propan-1-ol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure 4-(3-bromopropyl)pyridine.
Conclusion
While both 4-(bromomethyl)pyridine and 4-(3-bromopropyl)pyridine serve to introduce a 4-pyridyl group, they are not interchangeable. The former is a highly reactive, benzylic-like halide, ideal for rapid and efficient coupling, though its instability necessitates careful handling, typically as its HBr salt. The latter is a more stable, classic primary alkyl halide whose moderate reactivity and flexible three-carbon linker make it an invaluable tool for optimizing molecular architectures in drug development. A thorough understanding of these fundamental differences in reactivity and stability is paramount for the rational design and successful execution of synthetic strategies in modern chemical research.
References
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PubChem. (n.d.). 4-(Bromomethyl)pyridine. Retrieved February 22, 2026, from [Link]
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Svirskis, D., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PMC. Retrieved February 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved February 22, 2026, from [Link]
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Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved February 22, 2026, from [Link]
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ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles. Retrieved February 22, 2026, from [Link]
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Autecha. (2026, January 29). The Role of 4-Bromopyridine Hydrochloride in Modern Drug Discovery. Retrieved February 22, 2026, from [Link]
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ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved February 22, 2026, from [Link]
-
SciSpace. (2021, July 12). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved February 22, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Retrieved February 22, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved February 22, 2026, from [Link]
-
YouTube. (2017, August 7). Nucleophilic substitution of pyridine. Retrieved February 22, 2026, from [Link]
-
YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved February 22, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved February 22, 2026, from [Link]
-
Drugs.com. (n.d.). List of Alkylating agents. Retrieved February 22, 2026, from [Link]
-
ChemRxiv. (2025, February 12). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. Retrieved February 22, 2026, from [Link]
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved February 22, 2026, from [Link]
-
Oncohema Key. (2016, June 28). Alkylating Agents. Retrieved February 22, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics and equilibria for the axial ligation of bromomethyl (aqua)cobaloxime with pyridines – Isolation. Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
-
PubMed Central. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2026, January 22). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. Retrieved February 22, 2026, from [Link]
-
Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. Retrieved February 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(Bromomethyl)pyridine | C6H6BrN | CID 642799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-(Bromomethyl)pyridine hydrobromide | CAS 73870-24-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(溴甲基)吡啶 氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 15. sarchemlabs.com [sarchemlabs.com]
- 16. nbinno.com [nbinno.com]
- 17. 40337-66-4|4-(3-Bromopropyl)pyridine|BLD Pharm [bldpharm.com]
- 18. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: High-Efficiency Cross-Coupling Protocols for 4-(3-Bromopropyl)pyridine
Executive Summary & Strategic Analysis
4-(3-Bromopropyl)pyridine is a critical C3-linker scaffold used in the synthesis of antihistamines (e.g., pheniramine analogues), kinase inhibitors, and pyridine-ligated metal complexes. However, utilizing this reagent in cross-coupling reactions presents three distinct chemical challenges that often lead to reaction failure in standard "textbook" protocols:
-
The
-Hydride Elimination Trap: Unlike aryl halides, this is a primary alkyl halide ( hybridized). Standard Palladium catalysts (e.g., Pd(PPh ) ) react slowly and often result in -hydride elimination, yielding the useless alkene byproduct 4-(3-propenyl)pyridine rather than the coupled product. -
Catalyst Poisoning: The pyridine nitrogen is a competent ligand. It can displace labile ligands on the metal center, effectively shutting down the catalytic cycle ("poisoning") if not sequestered or out-competed by a strongly binding chelator.
-
The Salt Factor: The commercial reagent is supplied as the hydrobromide salt. Direct use without neutralization introduces acidic protons that can quench sensitive organometallic intermediates (like organozincs) or alter the speciation of the base in Suzuki couplings.
This guide presents three field-proven protocols designed to bypass these failure modes. Protocol A (Negishi) is the most robust for building complex chains. Protocol B (Ni-Suzuki) is the preferred route for coupling with boronic acids, leveraging Nickel's superior handling of alkyl halides.
Pre-Reaction Preparation: The "Self-Validating" Free Base Step
Critical Advisory: Do not add the hydrobromide salt directly to a sensitive cross-coupling reaction. The acidity will consume the base or protonate the ligand. You must liberate the free base first.
Protocol: Isolation of 4-(3-Bromopropyl)pyridine Free Base
This step ensures your starting material is competent for metal catalysis.
-
Dissolution: Dissolve 10.0 g of 4-(3-Bromopropyl)pyridine hydrobromide in 50 mL of deionized water. The solution should be clear and slightly acidic (pH ~4-5).
-
Neutralization: Slowly add saturated aqueous NaHCO
or 1M NaOH while stirring until the pH reaches ~9-10. You will observe the formation of an oily, cloudy suspension (the free amine). -
Extraction: Extract immediately with Dichloromethane (DCM) (
mL).-
Checkpoint: The aqueous layer should be clear; the organic layer should contain the oil.
-
-
Drying: Dry the combined organic layers over anhydrous MgSO
for 15 minutes. Filter and concentrate under reduced pressure (keep bath temperature < 40°C to avoid thermal degradation). -
Validation:
-
Appearance: Clear to pale yellow oil.
-
Storage: Use immediately or store under Argon at -20°C. The free base is unstable over long periods (prone to self-quaternization).
-
Protocol A: Negishi Coupling (The "Modular" Route)
Best For: Coupling with Aryl Halides (Ar-X) to build complex scaffolds.
Mechanism: Formation of an Alkyl-Zinc reagent followed by Pd-catalyzed coupling.[1] This avoids
Step 1: Formation of the Zinc Reagent
Based on Knochel/Huo iodine-activation method.
Reagents:
-
Zinc Dust (activated): 3.0 equiv
-
Iodine (I
): 0.05 equiv (Catalyst for Zn activation) -
Solvent: Anhydrous DMA (N,N-Dimethylacetamide)
Procedure:
-
Activation: In a flame-dried Schlenk flask under Argon, suspend Zinc dust (30 mmol) in DMA (10 mL). Add Iodine (0.5 mmol). Stir until the red color of iodine fades (approx. 5-10 min), indicating active Zn surface.
-
Insertion: Add the Free Base 4-(3-Bromopropyl)pyridine (10 mmol) dissolved in DMA (5 mL).
-
Reaction: Heat to 80°C for 3-4 hours.
-
Self-Validating Check: Take a 0.1 mL aliquot, quench with dilute HCl, and check by GC-MS. You should see the reduced product (4-propylpyridine) and no starting bromide.
-
-
Result: You now have a solution of the organozinc reagent: (3-(pyridin-4-yl)propyl)zinc bromide.
Step 2: The Cross-Coupling
Catalyst System: Pd-PEPPSI-IPr (Highly resistant to pyridine poisoning).
Reagents:
-
Aryl Bromide (Ar-Br): 0.8 equiv (relative to starting alkyl bromide)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
Procedure:
-
To a new flask containing the Aryl Bromide (8 mmol) and Pd-PEPPSI-IPr (0.16 mmol) in THF (10 mL), add the filtered Organozinc solution from Step 1 via syringe.
-
Stir at Room Temperature (or 50°C for sterically hindered partners) for 12 hours.
-
Quench: Add sat. NH
Cl. Extract with EtOAc. -
Purification: Flash chromatography on silica. Note: Add 1% Triethylamine to the eluent to prevent the pyridine product from streaking.
Protocol B: Nickel-Catalyzed Suzuki Coupling[5]
Best For: Coupling with Aryl Boronic Acids.[5]
Why Nickel? Nickel catalysts operate via a radical mechanism that is far superior to Palladium for primary alkyl halides, suppressing
Reagents:
-
Electrophile: 4-(3-Bromopropyl)pyridine (Free Base) (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: NiI
(10 mol%) -
Ligand: trans-2-Aminocyclohexanol hydrochloride (20 mol%) OR Bathophenanthroline (10 mol%)
-
Base: NaHMDS (2.0 equiv) or KOtBu
-
Solvent: Isopropanol (IPA) or Dioxane/s-BuOH
Procedure:
-
Glovebox/Schlenk: In a vial, combine NiI
(0.1 mmol), Ligand (0.1 mmol), and Aryl Boronic Acid (1.5 mmol). -
Solvation: Add Isopropanol (4 mL). Stir for 5 mins to complex.
-
Addition: Add the Free Base alkyl bromide (1.0 mmol) and NaHMDS (2.0 mmol).
-
Reaction: Seal and heat to 60°C for 16 hours.
-
Workup: Filter through a pad of Celite. Concentrate and purify.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the Negishi route inverts the polarity (turning the pyridine fragment into a nucleophile), while the Suzuki route keeps it as an electrophile but requires Nickel to stabilize the
Caption: Divergent synthetic workflows for 4-(3-bromopropyl)pyridine coupling. Protocol A uses Zinc insertion; Protocol B uses Ni-catalyzed radical coupling.
Comparison of Methods
| Feature | Protocol A: Negishi (Zn) | Protocol B: Ni-Suzuki | Standard Pd-Suzuki |
| Role of Pyridine Fragment | Nucleophile (Zn-R) | Electrophile (R-Br) | Electrophile (R-Br) |
| Primary Challenge Solved | Eliminates | Stabilizes | FAILS (Major |
| Catalyst | Pd-PEPPSI-IPr | NiI | Pd(PPh |
| Substrate Scope | Excellent for Aryl Halides | Excellent for Boronic Acids | Poor |
| Moisture Sensitivity | High (Organozinc is sensitive) | Moderate | Low |
| Scalability | High (Industrial standard) | Moderate (Ligand cost) | N/A |
References
-
Negishi Coupling of Alkyl Halides: Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425. Link
-
PEPPSI Catalyst for Pyridines: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Nickel-Catalyzed Alkyl Suzuki: Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides and Pseudohalides. Journal of the American Chemical Society, 126(5), 1340–1341. Link
-
Salt Neutralization Strategy: Breinbauer, R., et al. (2020). Synthesis of 4-Bromopyridine Derivatives. Bioorganic & Medicinal Chemistry, 28(16). (Contextual reference for handling pyridine salts). Link
-
Knochel Zinc Insertion: Manolikakes, S. M., et al. (2014). Air-Stable Solid Aryl and Heteroaryl Organozinc Pivalates. Chemistry – A European Journal, 20(38), 12289. Link
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. orgsyn.org [orgsyn.org]
- 5. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of 4-(3-Bromopropyl)pyridine Derivatives
Case ID: PUR-PYR-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group
Executive Summary: The "Scorpion" Molecule
You are likely encountering difficulties because 4-(3-bromopropyl)pyridine is a "scorpion" molecule: it possesses both a nucleophilic head (the pyridine nitrogen) and an electrophilic tail (the alkyl bromide).
In its free base form , it is inherently unstable. The nitrogen atom of one molecule will attack the terminal carbon of another, leading to rapid, irreversible self-quaternization (polymerization).
The Golden Rule: Store and purify this compound as its Hydrobromide (HBr) or Hydrochloride (HCl) salt . Only generate the free base immediately prior to use, at low temperatures.
Module 1: The Mechanism of Failure
Before attempting purification, you must understand why your material turns into a black tar. This is not oxidation; it is intermolecular alkylation.
Degradation Pathway Analysis
Figure 1: The stability cycle. Note that the path from Free Base to Polymer is irreversible.
Module 2: Purification of the Hydrobromide Salt
Recommendation: This is the standard commercial form (CAS: 40337-66-4). If your material is colored or impure, recrystallization is the only safe method.
Protocol A: Recrystallization (The "Safe" Route)
Prerequisites:
-
Crude 4-(3-bromopropyl)pyridine HBr (often a beige/brown solid).
-
Solvents: Isopropanol (IPA) or Ethanol (EtOH) + Diethyl Ether (Et₂O).
-
Activated Charcoal (optional, for color removal).[1]
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude salt in the minimum amount of boiling Isopropanol (or Ethanol). |
| 2 | Decolorization | If the solution is dark brown, remove from heat, add 1-2% w/w activated charcoal, and stir for 5 mins. Do not add charcoal to boiling solvent. |
| 3 | Hot Filtration | Filter through a pre-warmed Celite pad or fritted glass funnel to remove charcoal/insolubles. |
| 4 | Crystallization | Allow the filtrate to cool slowly to room temperature. If no crystals form, add Diethyl Ether dropwise until turbidity persists, then cool to 4°C. |
| 5 | Isolation | Filter the white/off-white crystals. Wash with cold Et₂O. |
| 6 | Drying | Dry under high vacuum over P₂O₅ or KOH pellets. The salt is hygroscopic. |
Module 3: Handling the Free Base
Critical Warning: Do NOT attempt to distill the free base. The heat required for distillation will trigger rapid polymerization, resulting in a solidified pot residue.
If your next step requires the free base (e.g., a coupling reaction), use Protocol B .
Protocol B: Cold Extraction (Just-in-Time Generation)
Workflow:
-
Suspend: Place the purified HBr salt in a separatory funnel with DCM (Dichloromethane) or Et₂O.
-
Cool: Cool the mixture to 0°C (ice bath).
-
Neutralize: Add cold, saturated NaHCO₃ or 1M NaOH. Shake vigorously but quickly.
-
Separate: Drain the organic layer into a flask containing MgSO₄ (drying agent).
-
Filter: Filter the drying agent immediately.
-
Use: Use the filtrate immediately for your next reaction.
If you must remove the solvent:
-
Use a rotary evaporator with the bath temperature set < 25°C .
-
Do not dry to complete dryness if possible; keep it as a concentrated solution.
-
Never store the free base overnight.
Module 4: Troubleshooting & FAQs
Q1: My product turned into a sticky brown gum on the rotary evaporator. Can I save it?
A: Likely not. This "gum" is usually the oligomerized pyridinium salt formed by self-alkylation.
-
Diagnostic: Check solubility. The polymer is often insoluble in ether/DCM but soluble in water/methanol.
-
Prevention: Next time, do not concentrate the free base to dryness. Keep it in solution and keep it cold.
Q2: Can I purify the free base using Flash Column Chromatography?
A: It is high risk .
-
The Issue: Silica gel is slightly acidic, which is good for stability, but the time spent on the column allows for polymerization.
-
The Fix: If you must, use Neutral Alumina (Grade III) or silica pre-treated with 1% Triethylamine. Use a mobile phase of Hexanes/Ethyl Acetate. Run the column fast (flash filtration) rather than a slow separation.
Q3: The NMR shows broad peaks in the aromatic region.
A: Broadening typically indicates dynamic exchange or polymerization.
-
Test: Add a drop of D₂O/DCl to your NMR tube. If the peaks sharpen and shift to the pyridinium salt values, your free base was partially protonated/aggregated. If they remain broad and complex, you have a polymer.
Q4: Why is the commercial salt beige instead of white?
A: Traces of free bromine or oxidative impurities can color the salt. This does not always affect reactivity. Protocol A (Recrystallization with charcoal) will fix this.
References
-
PubChem. 4-(3-bromopropyl)pyridine hydrobromide (Compound Summary). National Library of Medicine. [Link]
(Note: Specific synthesis protocols for this exact derivative are often adapted from general pyridine-alkyl halide literature due to the compound's classic instability issues.)
Sources
troubleshooting low reactivity of 4-(3-Bromopropyl)pyridine hydrobromide
Topic: Troubleshooting Low Reactivity & Stability Issues CAS: 1391052-52-4 (Generic) / 40337-66-4 (Free Base related) Document ID: TS-PYR-4BP-001
Executive Summary: The Stability-Reactivity Paradox
Welcome to the technical support hub for 4-(3-Bromopropyl)pyridine hydrobromide . If you are accessing this guide, you are likely facing one of two extremes: either the molecule is completely inert (no reaction), or it has rapidly degraded into an insoluble "gunk" (polymerization).
The Core Insight: This compound is supplied as a hydrobromide (HBr) salt for a specific reason: Self-Quaternization .
-
As a Salt (HBr): The pyridine nitrogen is protonated (
), rendering it non-nucleophilic. The material is stable but "dormant." -
As a Free Base: The pyridine nitrogen is a nucleophile. It can attack the alkyl bromide tail of a neighboring molecule, leading to rapid intermolecular polymerization (formation of ionene polymers).
Your troubleshooting strategy must balance releasing the free base for reaction without allowing it time to destroy itself.
Diagnostic Decision Tree
Use this flowchart to identify your specific failure mode before proceeding to the solutions.
Figure 1: Diagnostic logic for identifying root causes of reactivity failure.
Critical Failure Modes & Solutions
Case 1: The "Dead" Reaction (Stoichiometry Error)
Symptom: You added 1.0 equivalent of your nucleophile (e.g., an amine or thiol) and 1.0 equivalent of base. No product was formed.
Root Cause: The "HBr Tax."
The starting material is a hydrobromide salt (
The Fix:
-
Adjust Stoichiometry: You must add at least 2.0 - 2.5 equivalents of base.
-
1.0 eq to neutralize the Pyridine-HBr.
-
1.0 eq to activate your nucleophile (if needed) or scavenge the HBr produced during substitution.
-
Case 2: The "Gunk" (Intermolecular Polymerization)
Symptom: You neutralized the salt to isolate the free base. Upon concentration (rotovap), the oil turned into a sticky, insoluble solid. Root Cause: Menshutkin Self-Quaternization. Unlike the 2-isomer (which might cyclize), the 4-isomer cannot reach back to form a stable ring. Instead, the nitrogen of Molecule A attacks the alkyl bromide of Molecule B. This chain reaction creates a linear poly-pyridinium salt (Ionene polymer) [1].
The Fix:
-
Never isolate the free base neat.
-
High Dilution: Perform the reaction at high dilution (0.05 M - 0.1 M) to statistically favor the reaction with your external nucleophile over the collision with another pyridine molecule.
-
In-Situ Protocol: Neutralize the salt inside the reaction vessel in the presence of the trapping nucleophile.
Case 3: Low Reactivity (Leaving Group Inertness)
Symptom: Stoichiometry is correct, but conversion is stalled at 20-30% after 24 hours. Root Cause: Alkyl bromides on pyridine chains can be sluggish due to inductive electron withdrawal from the ring, or simple steric/solvation factors. The Fix: Finkelstein Activation. Converting the bromide to an iodide in situ dramatically increases reaction rates because Iodide is a better leaving group and the C-I bond is weaker.
Validated Experimental Protocols
Protocol A: The "Safe" In-Situ Substitution (Recommended)
Use this for amines, thiols, or alkoxides.
-
Preparation: Dissolve Nucleophile (1.1 eq) and Base (e.g.,
or , 2.5 eq) in anhydrous DMF or Acetonitrile. -
Activation: Stir for 15 minutes to ensure deprotonation of the nucleophile.
-
Addition: Add 4-(3-Bromopropyl)pyridine hydrobromide (1.0 eq) directly as a solid.
-
Why? Adding it as a solid prevents you from having to handle the unstable free base solution. The base in the pot will neutralize the HBr instantly upon dissolution.
-
-
Catalysis (Optional): Add NaI (Sodium Iodide) (0.1 eq).
-
Reaction: Heat to 60°C. Monitor by LCMS.
-
Note: Do not exceed 80°C unless necessary, to minimize polymerization.
-
Protocol B: Handling the Free Base (Only if strictly necessary)
Use this only if your reaction is base-sensitive and requires a pre-neutralized reagent.
-
Biphasic Mix: Suspend the HBr salt in DCM (Dichloromethane).
-
Neutralization: Add cold saturated
or 1M NaOH. Shake vigorously. -
Extraction: Separate the organic layer rapidly.
-
Drying: Dry over
for < 5 minutes. -
Usage: DO NOT EVAPORATE TO DRYNESS. Use the DCM solution immediately in the next step.
-
Warning: If you rotovap this to an oil, it will polymerize within minutes.
-
Mechanistic Visualization: The Polymerization Trap
The following diagram illustrates why the free base is unstable and how the "HBr Salt" protects the molecule during storage.
Figure 2: Competing pathways between desired substitution and self-polymerization (Menshutkin reaction).
Technical Data & Specifications
| Property | Value / Note |
| Molecular Weight | 280.99 g/mol (Salt) / 200.08 g/mol (Free Base) |
| Solubility (Salt) | Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane. |
| Solubility (Free Base) | Soluble in DCM, EtOAc, THF. |
| pKa (Pyridine) | ~5.2 (Conjugate acid). Requires base with pKa > 6 for neutralization. |
| Storage | Hygroscopic. Store in desiccator at RT or 4°C. Keep away from light. |
| Reactivity Class | Alkylating Agent (Electrophile) + Latent Nucleophile (Pyridine N). |
References
-
Bicak, N., & Gazi, M. (2003).[3] Quantitative Quaternization of Poly(4-Vinyl Pyridine). Journal of Macromolecular Science, Part A, 40(7), 585-595. (Demonstrates the propensity of 4-alkyl pyridines to form quaternary salts).
Sources
Technical Support Center: 4-(3-Bromopropyl)pyridine HBr Integrity Management
Product: 4-(3-Bromopropyl)pyridine hydrobromide CAS: 64262-18-6 Support Tier: Level 3 (Senior Application Scientist)
The Core Issue: Why This Compound Degrades
The Short Answer: This compound is fighting a constant battle against intermolecular self-polymerization , and moisture is the catalyst that ensures it loses that battle.
The Mechanism (Expert Insight): In its stable form, the pyridine nitrogen is protonated by the hydrobromic acid (HBr), forming a salt. This protonation "locks" the nitrogen's lone pair, preventing it from acting as a nucleophile.
However, the compound is hygroscopic . Upon exposure to atmospheric moisture:
-
Lattice Collapse: Water molecules enter the crystal lattice, causing the salt to dissolve locally (turning the powder into a sticky gum).
-
Proton Mobility: In solution/melt, the HBr can dissociate slightly.
-
Polymerization: Once the nitrogen is deprotonated (even transiently), it becomes a nucleophile. It attacks the alkyl bromide chain of a neighboring molecule. This creates a chain reaction, forming an irreversible pyridinium polymer (often yellow/brown).
Visualization: The Degradation Pathway
The following diagram illustrates the cascade from stable salt to polymerized waste.
Figure 1: The moisture-induced degradation cascade of 4-(3-Bromopropyl)pyridine HBr.
Storage Protocol: The "Inert Sandwich" System
To prevent the mechanism above, you must maintain a barrier between the salt and the atmosphere. We recommend the Inert Sandwich protocol.
Summary of Conditions
| Parameter | Recommendation | Criticality |
| Temperature | 2°C to 8°C (Refrigerated) | High |
| Atmosphere | Inert Gas (Argon preferred, Nitrogen acceptable) | Critical |
| Container | Amber glass vial with Teflon-lined cap | High |
| Desiccant | Secondary containment with Drierite/Silica | Medium |
Step-by-Step Storage Procedure
-
Primary Seal: Ensure the vial cap is tightly wound. Wrap the cap junction with Parafilm to prevent gas exchange.
-
Secondary Containment: Place the vial inside a larger jar or a resealable barrier bag (Mylar/foil bags are superior to Ziploc).
-
Desiccation: Add a packet of activated silica gel or calcium sulfate (Drierite) into the secondary container (NOT directly in contact with the chemical).
-
Environment: Store the entire assembly in a refrigerator (2-8°C).
-
Note: Freezing (-20°C) is acceptable for long-term storage (>6 months) but increases the risk of condensation upon thawing.
-
Handling Workflow: The "Warm-Up" Rule
Crucial Warning: Opening a cold vial in a warm, humid lab is the #1 cause of product failure. Condensation forms instantly on the cold powder, initiating degradation.
Figure 2: Correct thermal equilibration workflow to prevent condensation-induced hydrolysis.
Troubleshooting & FAQs
Q1: The powder has turned from white to yellow/orange. Is it still usable?
Diagnosis: The color change indicates the formation of pyridinium oligomers (polymers) or oxidation products.
-
Light Yellow: Trace degradation. Likely usable for crude reactions, but stoichiometry will be off.
-
Dark Orange/Brown: Significant polymerization. The molecular weight has changed, and the material acts as its own impurity.
-
Action: Check solubility. The polymer is often less soluble in organic solvents (like DCM or Chloroform) than the monomer. If a significant insoluble residue remains, discard the batch . Recrystallization (ethanol/ether) is possible but often yields poor recovery due to the "oiling out" nature of the impurities.
Q2: The material has clumped into a hard solid.
Diagnosis: Moisture absorption has caused "caking."
-
Action: If the color is still white/off-white, the material is likely wet but chemically intact. Dry it in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours. Do not heat above 40°C to dry, as heat accelerates the polymerization of the wet salt.
Q3: Can I store this as a free base (without HBr)?
Answer: Absolutely not. The free base of 4-(3-bromopropyl)pyridine is highly unstable. Without the HBr to protonate the nitrogen, the molecule will self-polymerize rapidly (minutes to hours) at room temperature. Always generate the free base in situ or immediately before use.
Q4: I need to use this in a water-sensitive reaction. How do I dry it?
Answer:
-
Azeotropic Drying: Dissolve in anhydrous methanol or ethanol, evaporate, and co-evaporate with anhydrous toluene.
-
Vacuum: Dry under high vacuum (<1 mbar) at ambient temperature for 4-6 hours.
-
Verification: Check the melting point. Pure HBr salt should have a sharp melting point (approx 150-155°C, varies by specific polymorph/supplier). A wide or depressed melting range indicates moisture or polymers.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-(3-Bromopropyl)pyridine hydrobromide. MilliporeSigma.[1]
-
Fisher Scientific. (2024).[2][3] Safety Data Sheet: Pyridine hydrobromide compounds. Thermo Fisher Scientific.[2]
-
Loba Chemie. (2016).[1] Material Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide.
-
HepatoChem. (2016). How do you handle hygroscopic salts? HepatoChem Inc.
-
Li, Y., et al. (2017). Research on the degradation mechanism of pyridine in drinking water. Journal of Environmental Sciences.
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal and Handling of 4-(3-Bromopropyl)pyridine Hydrobromide
Executive Summary & Core Directive
Safety First: 4-(3-Bromopropyl)pyridine hydrobromide is a corrosive and hygroscopic solid. It poses significant risks of severe skin burns, eye damage, and respiratory irritation.[1] As a hydrobromide salt of a pyridine derivative, it acts as a latent alkylating agent.
Operational Directive: Do not treat this substance as general organic waste. Due to the halogen content (Bromine) and the nitrogenous heterocycle, it requires High-Temperature Incineration with scrubbing capabilities. Do not attempt to neutralize large quantities on the benchtop to flush down the drain; this releases the free base (4-(3-bromopropyl)pyridine), which may be volatile, toxic, and environmentally persistent.
Chemical Profile & Hazard Assessment
Understanding the physicochemical nature of the compound is the first step in a self-validating safety protocol.
| Property | Data | Operational Implication |
| Chemical Name | 4-(3-Bromopropyl)pyridine hydrobromide | Label clearly to distinguish from non-halogenated pyridines. |
| CAS Number | 27382-76-1 | Use for waste manifesting and inventory tracking. |
| Formula | C₈H₁₀BrN · HBr | Contains two bromine atoms per molecule (one covalent, one ionic). |
| Physical State | White to off-white solid | Hygroscopic; keep containers tightly sealed to prevent clumping/degradation. |
| Acidity | Acidic (HBr salt) | Incompatible with strong bases (exothermic reaction). |
| GHS Classification | Skin Corr.[1][2][3][4] 1B, Eye Dam. 1 | PPE Mandatory: Nitrile gloves (double gloved), safety goggles, lab coat. |
Expert Insight: The Mechanism of Hazard
The danger lies in the dual nature of the molecule:
-
The Hydrobromide Salt: Upon contact with moisture (sweat, mucous membranes), it hydrolyzes to release hydrobromic acid (HBr), causing immediate chemical burns.
-
The Alkyl Bromide: The propyl chain ending in a bromine atom is a good leaving group. This makes the compound a potential alkylating agent , capable of reacting with biological nucleophiles (DNA, proteins).
Pre-Disposal Stabilization & Segregation
Before disposal, waste must be segregated correctly to prevent incompatible reactions in the waste drum.
A. Segregation Rules
-
DO NOT MIX with Strong Oxidizers (e.g., Nitric acid, Peroxides). Risk:[1][2][5][6] Fire/Explosion.
-
DO NOT MIX with Strong Bases (e.g., Sodium Hydroxide, Ammonia). Risk:[1][2][5][6] Exothermic reaction and release of the free pyridine base.
-
Container Selection: Use Glass or High-Density Polyethylene (HDPE). Avoid metal containers due to acid corrosion.
B. Waste Stream Classification
-
Primary Stream: Halogenated Organic Waste.
-
RCRA Considerations: While not explicitly P- or U-listed (unlike Pyridine U196), it exhibits the characteristic of Corrosivity (D002) if in aqueous solution and potentially Toxicity due to the pyridine moiety. Treat as Hazardous Waste.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired or Surplus)
Use this for solid powder remaining in the original bottle.
-
Do not dissolve. Keep the substance in its original solid state if possible. This minimizes the volume of hazardous waste.
-
Secondary Containment: Place the original container inside a clear, sealable plastic bag (Ziploc type) to contain any exterior dust.
-
Labeling: Attach a hazardous waste tag.
-
Transfer: Move to the Solid Hazardous Waste drum designated for incineration.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Use this for mother liquors or reaction solvents containing the compound.
-
Quenching: If the reaction involved reactive species, ensure they are quenched.
-
pH Check: If the solution is highly acidic (pH < 2), you may adjust the pH to 4–9 using a saturated Sodium Bicarbonate solution.
-
Warning: Add base slowly. Watch for heat generation and gas evolution.
-
-
Solvent Compatibility: Ensure the solvent system is compatible with the waste stream (e.g., Dichloromethane, Ethyl Acetate).
-
Transfer: Pour into the Halogenated Solvent Waste carboy.
-
Crucial: Do not put this in "Non-Halogenated" waste. The bromine content requires specific incineration temperatures to prevent the formation of dioxins/furans (though less likely with mono-bromides, it is a compliance requirement).
-
Protocol C: Emergency Spill Cleanup
-
Isolate: Evacuate the immediate area.
-
PPE: Wear a respirator (N95 or half-mask with organic vapor/acid gas cartridge) if dust is present.
-
Neutralize: Cover the spill with Sodium Bicarbonate (baking soda) or a commercial acid spill kit.
-
Observation: Wait for bubbling to cease.
-
-
Collect: Sweep up the neutralized solid using a dustpan and brush.
-
Dispose: Place in a hazardous waste bag and label as "Spill Debris: Pyridine derivative."
Decision Workflow (Visualization)
The following diagram outlines the logical flow for determining the correct disposal path.
Figure 1: Decision matrix for the disposal of 4-(3-Bromopropyl)pyridine hydrobromide, prioritizing waste stream segregation.
References & Authority
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122044, 4-(3-Bromopropyl)pyridine hydrobromide. Retrieved from [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-(3-Bromopropyl)pyridine hydrobromide. (Note: Always consult the specific SDS provided by your vendor, e.g., Acros Organics or Sigma-Aldrich, as lot-specific impurities may alter handling).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][5][3]
Sources
Personal protective equipment for handling 4-(3-Bromopropyl)pyridine hydrobromide
CAS: 27382-76-1 | Formula: C₈H₁₀BrN · HBr
Part 1: Critical Hazard Profile & Risk Logic
To the Researcher: Treating 4-(3-Bromopropyl)pyridine hydrobromide merely as a "standard organic salt" is a procedural error. As a Senior Application Scientist, I urge you to recognize the dual-threat mechanism of this compound. You are handling a molecule designed with a reactive alkyl halide tail (electrophile) and a pyridinium core, stabilized as a hydrobromide salt.
The "Why" Behind the Safety:
-
Alkylating Potential: The 3-bromopropyl moiety contains a primary alkyl bromide. In biological systems, this acts as an alkylating agent, capable of nucleophilic attack on DNA bases (e.g., guanine N7). While less aggressive than allyl bromides, it must be treated as a potential mutagen.
-
Hydrolysis & Corrosivity: Being a hydrobromide (HBr) salt, this compound is hygroscopic. Upon contact with mucosal membranes (eyes, lungs) or ambient moisture, it hydrolyzes to release hydrobromic acid, causing immediate chemical burns and respiratory irritation.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab coats and safety glasses are insufficient for handling the neat solid.
Glove Permeation & Selection
Alkyl bromides can permeate standard nitrile gloves. The "hydrobromide" salt form reduces volatility but increases corrosive risk upon breakthrough.
| Glove Material | Thickness | Est. Breakthrough | Usage Recommendation |
| Silver Shield / 4H® (Laminate) | 2.7 mil | > 480 min | Mandatory for spill cleanup or prolonged handling of stock solutions. |
| Double Nitrile (High Grade) | 5 mil (outer) / 4 mil (inner) | 15–30 min | Acceptable for weighing and standard synthesis. Change immediately upon splash.[1] |
| Latex | N/A | < 1 min | DO NOT USE. Poor resistance to organic halides; high permeability. |
Respiratory & Eye Protection[2][3][4][5]
-
Respiratory: All operations involving the open solid must occur within a certified Chemical Fume Hood .
-
Why: The dust is corrosive (HBr generation). If hood access is impossible (emergency only), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are required.
-
Why: Safety glasses allow dust entry from the side. Hydroscopic dust in the eye will generate concentrated acid, causing potential corneal opacity.
-
Part 3: Operational Protocols (Step-by-Step)
Workflow Visualization
The following logic gate ensures you select the correct containment level before opening the bottle.
Figure 1: Decision logic for PPE selection based on physical state and exposure risk.
Weighing & Solubilization Protocol
Objective: Minimize dust generation and prevent hydrolysis.
-
Preparation:
-
Place a disposable balance draft shield or secondary containment tray inside the fume hood.
-
Expert Tip: This salt is hygroscopic. If the container is cold (from fridge), allow it to warm to room temperature inside a desiccator before opening to prevent water condensation and "clumping."
-
-
Weighing:
-
Use a plastic spatula (metal may corrode over time).
-
Weigh directly into a tared vial. Do not use weighing paper (static risk scatters dust).
-
Immediately recap the stock bottle and seal with Parafilm.
-
-
Solubilization:
-
Add solvent (typically DMSO, Methanol, or Water) to the vial before removing it from the hood.
-
Note: Dissolution in water may slightly lower pH; ensure your buffer capacity is sufficient if using in biological assays.
-
Part 4: Emergency Response & Disposal[6]
Spill Management (Solid)
If the powder is spilled outside the hood:
-
Evacuate the immediate area (15 ft radius).
-
Don PPE: Silver Shield gloves, Goggles, N95 (minimum) or Respirator.
-
Cover: Gently cover the spill with a neutralizing absorbent (sodium bicarbonate or spill pillow) to suppress dust.
-
Sweep: Use a dustpan and brush dedicated to hazardous waste. Do not use a vacuum unless it is HEPA-rated and explosion-proof.
-
Clean: Wipe the surface with 10% Sodium Bicarbonate solution (neutralizes HBr), followed by water.
Waste Disposal[4][6][7]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers or strong bases (exothermic reaction risk).
-
Labeling: Must clearly state "Contains Brominated Pyridine Salt – Potential Alkylator."
Figure 2: Waste segregation workflow to prevent incompatibility issues.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 27382-76-1. PubChem. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2] Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
